2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine, also known as Probe II, is the Candida spp. , including several multidrug-resistant Candida spp . This compound has shown excellent antifungal activity against these fungal pathogens .
Mode of Action
Probe II interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . The computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway in Candida spp . Ergosterol is an essential component of the fungal cell membrane. By inhibiting its formation, Probe II disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . The ADMET analysis suggests that Probe II could be moderately toxic to humans, though in-vitro toxicity studies will help to understand the real-time toxic level .
Result of Action
Probe II exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp . The small molecule displayed potent activity only against the Candida spp .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as acetic acid or a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of an imidazole ring.
2-(pyridin-2-yl)thiazole: Contains a thiazole ring instead of an imidazole ring.
2-(pyridin-2-yl)benzimidazole: Features a benzimidazole ring instead of an imidazole ring
Uniqueness
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its combination of pyridine and imidazole moieties allows for versatile reactivity and potential for diverse biological activities .
Properties
IUPAC Name |
2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYCICMNZZWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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